The synthesis of cannabicitran has been explored through various methods. One effective approach involves the regioselective condensation of olivetol with citral to produce cannabichromene, which can subsequently be converted into cannabicitran in a one-pot reaction. This method has demonstrated high efficiency and yields exceeding 80% under optimized conditions .
A typical synthetic route includes:
Cannabicitran's molecular formula is , with a molar mass of approximately 314.469 g/mol. Its structure features a complex arrangement typical of cannabinoids, including a benzochromene core that contributes to its unique chemical properties. The compound's stereochemistry includes multiple chiral centers which are critical for its biological activity .
Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate the structure of cannabicitran, providing detailed assignments for both proton and carbon environments within the molecule .
Cannabicitran participates in various chemical reactions typical of cannabinoids:
The stability of cannabicitran under different conditions remains an area of interest, particularly regarding its synthesis and potential degradation pathways during processing .
The mechanism by which cannabicitran exerts its effects is not yet fully understood but may involve interaction with specific receptors in the endocannabinoid system. Preliminary studies suggest that it may act as an agonist at the NAGly receptor, influencing physiological processes such as pain perception and intraocular pressure regulation . Further research is necessary to elucidate the precise pathways and interactions involved in its pharmacological effects.
Cannabicitran exhibits several notable physical and chemical properties:
These properties influence its formulation in various applications within the cannabis industry .
Cannabicitran's potential applications are emerging as research progresses:
The growing interest in minor cannabinoids like cannabicitran reflects a broader trend toward exploring the full pharmacological potential of cannabis-derived compounds .
CBT-C was first synthesized in 1971 by British chemists Crombie and Ponsford, who named the compound "citrylidene-cannabis" reflecting its citral-derived structure [6]. The pivotal confirmation of CBT-C as a natural cannabis constituent occurred in 1974 when Bercht and colleagues successfully isolated it from Lebanese Cannabis sativa resin. They introduced the systematic name "cannabicitran" to align with established cannabinoid nomenclature conventions [3]. This discovery expanded the known chemical diversity of cannabis beyond classical terpenophenolic cannabinoids.
Early structural characterization relied on nuclear magnetic resonance (NMR) and mass spectrometry, though comprehensive NMR assignments remained elusive until 2022. Advanced density functional theory (DFT) calculations later validated these assignments, resolving ambiguities in earlier partial data [2]. A significant breakthrough emerged in 2023 when chirality analysis revealed CBT-C exists as an unexpected racemate in cannabis extracts—a rarity among enzymatic products, suggesting non-enzymatic formation or post-biosynthetic racemization during processing [4].
Table 2: Key Milestones in CBT-C Characterization
Year | Discovery | Reference |
---|---|---|
1971 | First chemical synthesis ("Citrylidene-cannabis") | Crombie & Ponsford |
1974 | Isolation from cannabis and naming as Cannabicitran (CBT-C) | Bercht et al. |
2022 | Complete experimental and computational ¹H/¹³C NMR assignments | Magn Reson Chem study |
2023 | Discovery of natural racemic composition | Chirality journal study |
While CBT-C concentrations in most Cannabis sativa chemovars are exceptionally low (typically <0.1%), its significance extends beyond direct plant content. Notably, CBT-C is one of the few cannabinoids identified in non-cannabis species. In 2011, Japanese researchers isolated an identical molecule from Rhododendron anthopogonoides (Chinese name: 烈香杜鹃), a plant employed in Traditional Chinese Medicine (TCM) for centuries to treat respiratory ailments like bronchitis and inflammation [5] [6] [10]. This parallel occurrence suggests potential convergent biosynthetic pathways and indirectly supports historical ethnomedicinal applications of structurally related compounds.
Within cannabis ethnobotany, CBT-C is classified among the "Cannabichromene (CBC) derivatives," contrasting the predominant cannabigerolic acid (CBGA) pathway responsible for major cannabinoids. This positions CBC as a metabolic branch point with understudied significance [6] [10]. Traditional preparations using whole-plant extracts or resin may have inadvertently delivered CBT-C alongside other cannabinoids, contributing to purported therapeutic effects through the entourage effect—though direct attribution remains speculative due to historical absence of compound-specific analysis [1] [9].
Table 3: Traditional Context of CBT-C Sources
Source Plant | Traditional Use Context | Geographical Association |
---|---|---|
Cannabis sativa | Fiber, ritual, and broad-spectrum herbal remedies | Global, especially Asia |
Rhododendron anthopogonoides | Bronchitis, inflammation, and joint discomfort | Tibetan/Chinese herbalism |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1